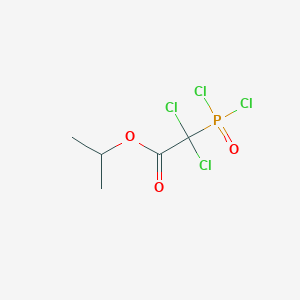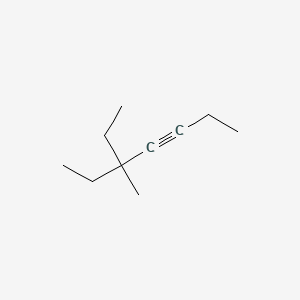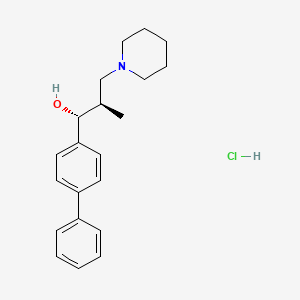![molecular formula C13H12FNO2S B14596281 Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide CAS No. 60264-29-1](/img/structure/B14596281.png)
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide is a complex organic compound characterized by the presence of a pyridine ring substituted with a sulfinyl group and a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide typically involves the reaction of 4-fluorophenyl ethyl ketone with pyridine N-oxide under specific conditions. The reaction is often catalyzed by a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-ethyl-, 1-oxide: Similar in structure but lacks the sulfinyl and fluorophenyl groups.
Pyridine, 2-ethyl-4-(1-methylethenyl): Contains an ethyl and methylethenyl group instead of the sulfinyl and fluorophenyl groups.
Uniqueness
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60264-29-1 |
|---|---|
Fórmula molecular |
C13H12FNO2S |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-[1-(4-fluorophenyl)ethylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12FNO2S/c1-10(11-5-7-12(14)8-6-11)18(17)13-4-2-3-9-15(13)16/h2-10H,1H3 |
Clave InChI |
GLVCVTDOUQGAEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)S(=O)C2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)


![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)

![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
